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Compound of Interest

Compound Name: 2,4,6-Trichloropyrimidin-5-amine

Cat. No.: B1339642 Get Quote

An in-depth technical guide on the synthesis of 2,4,6-trichloropyrimidin-5-amine for

researchers, scientists, and drug development professionals.

Core Synthesis Pathway
The synthesis of 2,4,6-trichloropyrimidin-5-amine is achieved through a robust three-step

process commencing with barbituric acid. This pathway involves the introduction of a nitro

group at the 5-position, followed by the conversion of the hydroxyl groups to chlorides, and

concluding with the selective reduction of the nitro group to the desired amine.

The overall reaction scheme is as follows:

Nitration: Barbituric acid is nitrated to form 5-nitrobarbituric acid (also known as dilituric acid).

Chlorination: 5-Nitrobarbituric acid is subsequently chlorinated to yield 2,4,6-trichloro-5-

nitropyrimidine.

Reduction: The final step involves the selective reduction of the nitro group on 2,4,6-trichloro-

5-nitropyrimidine to produce the target compound, 2,4,6-trichloropyrimidin-5-amine.

Data Presentation
The quantitative data for each step of the synthesis is summarized in the table below for easy

comparison.
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Experimental Protocols
Step 1: Synthesis of 5-Nitrobarbituric Acid (Dilituric
Acid)
This protocol is adapted from Organic Syntheses.[1]

Methodology:

In a 2-liter flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143

cc of fuming nitric acid (sp. gr. 1.52).

Begin stirring and add 100 g (0.61 mole) of barbituric acid in portions over a period of two

hours. It is crucial to maintain the reaction temperature below 40°C during the addition.
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After the complete addition of barbituric acid, continue stirring the mixture for an additional

hour.

While stirring, slowly add 430 cc of water and cool the solution to 10°C.

Filter the resulting precipitate and wash the residue with cold water. Dry the product on a

glass tray at 60-80°C.

For recrystallization, dissolve the dried nitrobarbituric acid in 860 cc of boiling water. If the

solution is not clear, add Norite and filter.

Allow the solution to cool overnight. Collect the resulting crystals by filtration, wash with cold

water, and dry in an oven at 90-95°C for two to three hours.

The final yield of anhydrous 5-nitrobarbituric acid is approximately 90-94 g (85-90%).[1]

Step 2: Synthesis of 2,4,6-Trichloro-5-nitropyrimidine
This protocol is based on established methods for the chlorination of barbituric acid and its

derivatives using phosphorus oxychloride.[2][3]

Methodology:

In a round-bottom flask fitted with a reflux condenser and a gas trap for HCl, place 50 g (0.29

mole) of dry 5-nitrobarbituric acid.

Carefully add 150 ml (1.64 mole) of phosphorus oxychloride (POCl₃), followed by the

cautious addition of 75 g (0.36 mole) of phosphorus pentachloride (PCl₅). The use of a

POCl₃-PCl₅ mixture is a robust method for chlorination.[3]

Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours, or

until the reaction is complete (monitored by TLC).

After completion, allow the mixture to cool to room temperature and carefully remove the

excess POCl₃ by distillation under reduced pressure.

Pour the cooled residue cautiously onto crushed ice with vigorous stirring.
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The crude 2,4,6-trichloro-5-nitropyrimidine will precipitate as a solid.

Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral,

and dry under vacuum.

Step 3: Synthesis of 2,4,6-Trichloropyrimidin-5-amine
This protocol is adapted from reported methods for the reduction of chloronitropyrimidines.[4]

Methodology:

Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

Add 20 g of the crude 2,4,6-trichloro-5-nitropyrimidine to 200 ml of glacial acetic acid.

Heat the mixture to approximately 60-70°C to aid dissolution.

To the stirred solution, add 25 g of iron powder (Fe) portion-wise, controlling the exothermic

reaction.

After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction

progress by TLC until the starting material is consumed.

Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove

the iron salts.

Evaporate the acetic acid from the filtrate under reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a

saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine

wash.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield

the crude 2,4,6-trichloropyrimidin-5-amine.

The product can be further purified by column chromatography or recrystallization if

necessary.
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Caption: Overall synthesis pathway for 2,4,6-trichloropyrimidin-5-amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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